DBCO-PEG4-Alkohol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

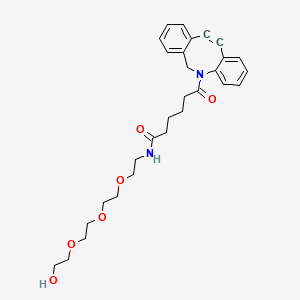

Dibenzocyclooctyne-polyethylene glycol-4-alcohol, commonly known as DBCO-PEG4-Alcohol, is a compound that features a dibenzocyclooctyne (DBCO) moiety linked to a polyethylene glycol (PEG) chain terminated with an alcohol group. This compound is particularly useful in bioorthogonal chemistry, specifically in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are a subset of click chemistry. The PEG spacer enhances the solubility and reduces the aggregation of the compound, making it highly suitable for biological applications .

Wissenschaftliche Forschungsanwendungen

Chemistry

DBCO-PEG4-Alcohol is widely used in click chemistry for the synthesis of complex molecules. Its ability to react with azides without a catalyst makes it a valuable tool for creating bioconjugates and polymers.

Biology

In biological research, DBCO-PEG4-Alcohol is used for labeling biomolecules, such as proteins and nucleic acids, through SPAAC reactions. This allows for the study of biomolecular interactions and the tracking of biological processes.

Medicine

In medical research, DBCO-PEG4-Alcohol is used in the development of drug delivery systems. Its ability to form stable linkages with biomolecules makes it suitable for creating targeted drug delivery vehicles, such as liposomes and nanoparticles.

Industry

In the industrial sector, DBCO-PEG4-Alcohol is used in the production of functionalized materials, such as hydrogels and coatings. Its reactivity and solubility make it ideal for modifying surfaces and creating advanced materials .

Wirkmechanismus

Target of Action

DBCO-PEG4-Alcohol is a PEG-based PROTAC linker . The primary targets of DBCO-PEG4-Alcohol are molecules containing azide groups . The DBCO group in the compound can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with these azide-containing molecules .

Mode of Action

DBCO-PEG4-Alcohol interacts with its targets through a copper-free click chemistry reaction . The DBCO group in the compound undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules . This reaction is highly efficient and can be carried out in either organic solvents or aqueous buffers, depending on the solubility and properties of the substrate molecules .

Biochemical Pathways

It’s known that dbco-peg4-alcohol is used in the synthesis of protacs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . Therefore, it can be inferred that DBCO-PEG4-Alcohol, as a component of PROTACs, may indirectly influence the ubiquitin-proteasome system.

Pharmacokinetics

The hydrophilic peg spacer arm in the compound is known to provide better solubility to labeled molecules , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of DBCO-PEG4-Alcohol’s action largely depend on the specific azide-containing molecules it interacts with. As a component of PROTACs, DBCO-PEG4-Alcohol contributes to the selective degradation of target proteins . This can result in various molecular and cellular effects, depending on the functions of the degraded proteins.

Action Environment

Environmental factors can influence the action, efficacy, and stability of DBCO-PEG4-Alcohol. For instance, reactions with DBCO and azides are more efficient at high concentrations and temperatures . Moreover, the compound is moisture-sensitive, and exposure to moisture can lead to hydrolysis of the NHS-ester moiety, rendering it non-reactive . Therefore, it’s important to control environmental conditions such as temperature, concentration, and moisture levels when using DBCO-PEG4-Alcohol.

Biochemische Analyse

Biochemical Properties

DBCO-PEG4-Alcohol plays a significant role in biochemical reactions. It is used in copper-free Click Chemistry reactions . This dibenzocyclooctyne will react with azide functionalized compounds or biomolecules without the need for a Cu (I) catalyst to result in a stable triazole linkage . The hydrophilic PEG spacer adds hydrophilicity to the product to decrease aggregation .

Cellular Effects

DBCO-PEG4-Alcohol can have various effects on cells and cellular processes. For instance, it has been used for the site-specific coupling of antibodies on vesicle surfaces after self-assembly . This process involves the functionalization of primary amino groups with a linker carrying a strained alkyne group for a bio-orthogonal strain-promoted alkyne–azide cycloaddition (SPAAC) reaction .

Molecular Mechanism

The mechanism of action of DBCO-PEG4-Alcohol involves its reaction with azide-functionalized compounds or biomolecules to form a stable triazole linkage . The DBCO moiety in DBCO-PEG4-Alcohol is responsible for this reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, reactions with DBCO-PEG4-Alcohol and azides are more efficient at high concentrations and temperatures (i.e., 2-37°C) . Typical reaction times are less than 4 hours; however, incubating for longer can improve efficiency .

Metabolic Pathways

Given its reactivity with azide-functionalized compounds or biomolecules, it is likely to interact with enzymes or cofactors that are part of these biochemical reactions .

Transport and Distribution

Given its hydrophilic nature due to the PEG spacer arm, it is likely to be distributed in aqueous environments within the cell .

Subcellular Localization

Given its reactivity with azide-functionalized compounds or biomolecules, it may be localized to areas of the cell where these reactions occur .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG4-Alcohol typically involves the following steps:

Formation of DBCO: The dibenzocyclooctyne moiety is synthesized through a series of organic reactions, starting from commercially available precursors. This involves the formation of a cyclooctyne ring structure with two benzene rings attached.

Attachment of PEG Chain: The polyethylene glycol chain is then attached to the DBCO moiety. This is usually done through a nucleophilic substitution reaction where the PEG chain, terminated with a suitable leaving group, reacts with the DBCO.

Introduction of Alcohol Group: Finally, the terminal group of the PEG chain is converted to an alcohol group through a reduction reaction.

Industrial Production Methods

Industrial production of DBCO-PEG4-Alcohol follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis and purification systems. The use of high-purity reagents and solvents, along with stringent reaction conditions, ensures the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): DBCO-PEG4-Alcohol undergoes SPAAC reactions with azide-functionalized compounds without the need for a copper catalyst. This reaction forms a stable triazole linkage.

Oxidation and Reduction: The alcohol group can undergo oxidation to form aldehydes or carboxylic acids, and reduction reactions to form alkanes.

Substitution Reactions: The alcohol group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

SPAAC Reactions: Typically performed in aqueous or organic solvents at room temperature. No catalyst is required.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

Triazole Linkages: Formed during SPAAC reactions.

Aldehydes and Carboxylic Acids: Formed during oxidation of the alcohol group.

Ethers and Esters: Formed during substitution reactions

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester: Similar to DBCO-PEG4-Alcohol but with an NHS ester group, making it reactive towards amines.

Dibenzocyclooctyne-PEG4-acid: Contains a carboxylic acid group instead of an alcohol group.

Dibenzocyclooctyne-PEG4-amine: Features an amine group, making it suitable for different types of conjugation reactions.

Uniqueness

DBCO-PEG4-Alcohol is unique due to its alcohol functional group, which provides versatility in chemical modifications. The PEG spacer enhances its solubility and reduces aggregation, making it highly suitable for biological applications. Its ability to undergo SPAAC reactions without a catalyst sets it apart from other compounds that require metal catalysts .

Eigenschaften

IUPAC Name |

6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]-6-oxohexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N2O6/c32-16-18-36-20-22-37-21-19-35-17-15-30-28(33)11-5-6-12-29(34)31-23-26-9-2-1-7-24(26)13-14-25-8-3-4-10-27(25)31/h1-4,7-10,32H,5-6,11-12,15-23H2,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXWONCQAFVJHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCCC(=O)NCCOCCOCCOCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(tert-butyl)-2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B2554078.png)

![methyl 6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2554081.png)

![2-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2554082.png)

![N-(2,3-dichlorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2554084.png)

![N-(butan-2-yl)-N'-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2554085.png)

![N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2554089.png)

![5-(2,5-dimethylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2554090.png)

![4-amino-1-(2-fluoroethyl)-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2554091.png)

![2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B2554093.png)

![2-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2554096.png)

![5-((furan-2-ylmethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2554100.png)